molecular formula C6H8N2O B1670924 3,5-Dimethylpyrazin-2-ol CAS No. 60187-00-0

3,5-Dimethylpyrazin-2-ol

Cat. No. B1670924
CAS RN: 60187-00-0
M. Wt: 124.14 g/mol
InChI Key: AJYKJVCIKQEVCF-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazin-2-ol is a chemical compound with the CAS Number: 60187-00-0 . It has been shown to be a possible nucleobase residue of a primitive replicating molecule that preceded RNA .


Molecular Structure Analysis

The molecular formula of 3,5-Dimethylpyrazin-2-ol is C6H8N2O . It has an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da .


Physical And Chemical Properties Analysis

3,5-Dimethylpyrazin-2-ol is a white to yellow solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 372.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Biosensing in Medical Diagnostics

3,5-Dimethylpyrazin-2-ol (DPO) has been utilized in the development of biosensors for medical diagnostics . These biosensors are engineered to detect DPO, a quorum sensing molecule (QSM) associated with biofilm formation and virulence factor production in bacteria like Vibrio cholerae. The ability to detect DPO in human and animal samples can aid in understanding microbial behavior and its implications for health and disease .

Microbial Communication Studies

DPO plays a significant role in bacterial quorum sensing, a process that allows bacteria to communicate and coordinate gene expression based on population density . Research into DPO’s role in Salmonella Typhimurium has shown that it affects the expression of genes involved in gut colonization, indicating its importance in microbial communication and pathogenicity .

Agricultural Pest Management

In agriculture, DPO is being explored for its potential use in pest management . Its role in bacterial communication could be leveraged to control plant pathogens and pests by disrupting their quorum sensing mechanisms, thereby reducing crop damage without the use of traditional pesticides .

Environmental Science

The study of DPO in environmental science focuses on its impact on microbial communities and their interactions with the environment. Understanding how DPO influences biofilm formation can provide insights into the ecological roles of bacteria and their survival strategies under various environmental stresses .

Industrial Applications

Industrially, DPO is used as an intermediate in the synthesis of dyes, pesticides, herbicides, and fungicides. Its chemical properties make it valuable for creating compounds that are essential in various manufacturing processes .

Food Technology

While direct references to DPO’s use in food technology were not found, related compounds like pyrazines are known to form in food products during cooking or roasting due to the Maillard reaction. These compounds contribute to the flavor profiles of cooked rice, roasted peanuts, and other foods .

Mechanism of Action

Target of Action

3,5-Dimethylpyrazin-2-ol (DPO) is a novel quorum sensing molecule (QSM) employed by Vibrio cholerae . Quorum sensing (QS) is a form of bacterial communication based on the production and detection of QSMs to coordinate gene expression in a population-dependent manner . The primary targets of DPO are the regulatory proteins of Vibrio cholerae, specifically the VqmA regulatory protein .

Mode of Action

DPO interacts with its targets, the regulatory proteins of Vibrio cholerae, to regulate biofilm formation and virulence factor production . This interaction enables the bacteria to coordinate gene expression at the population-wide level in response to a specific signal .

Biochemical Pathways

The global transcriptomic responses to DPO in Vibrio cholerae have been mapped, showing that DPO affects the expression of almost 8% of all genes . Specifically, the expression of several genes involved in gut-colonization respond to DPO . This indicates that DPO plays a significant role in the biochemical pathways related to gut colonization.

Result of Action

The result of DPO’s action is the regulation of biofilm formation and virulence factor production in Vibrio cholerae . By interacting with the VqmA regulatory protein, DPO influences the expression of genes involved in these processes . This can have significant effects at the molecular and cellular levels, influencing the behavior of bacterial populations.

Action Environment

The action of DPO is influenced by environmental factors. For instance, DPO is produced by the commensal intestinal microflora , suggesting that its production and action may be influenced by the gut environment

Safety and Hazards

The safety information for 3,5-Dimethylpyrazin-2-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3,5-Dimethylpyrazin-2-ol has been shown to play a role in bacterial intercellular signaling, which could have implications for understanding bacterial behavior and developing new treatments .

properties

IUPAC Name

3,5-dimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-7-6(9)5(2)8-4/h3H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYKJVCIKQEVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519771
Record name 3,5-Dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpyrazin-2-ol

CAS RN

60187-00-0
Record name 3,5-Dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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